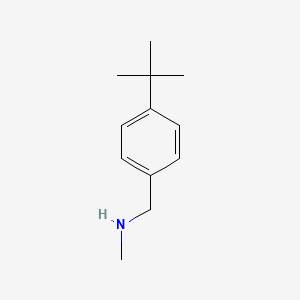

N-(4-tert-butylbenzyl)-N-methylamine

概要

説明

N-(4-tert-butylbenzyl)-N-methylamine: is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a tert-butyl group attached to the benzyl moiety, which imparts unique chemical properties to the compound

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-tert-butylbenzyl)-N-methylamine typically involves the alkylation of N-methylamine with 4-tert-butylbenzyl chloride. The reaction is carried out under basic conditions, often using a solvent such as dichloromethane or toluene. The reaction can be represented as follows:

N-methylamine+4-tert-butylbenzyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

化学反応の分析

Alkylation and Arylation Reactions

The amine’s nitrogen acts as a nucleophile in alkylation reactions.

Example : Reaction with benzyl halides ( ):

-

Conditions : 10 mmol scale, 180°C, no solvent.

-

Outcome : Formation of N,N-di-(4-chlorobenzyl)-N-methylamine (yield: 31–35%).

Comparison of Alkylation Outcomes :

| Substrate | Product | Yield |

|---|---|---|

| 4-Chlorobenzyl chloride | N,N-di-(4-chlorobenzyl)-N-methylamine | 31.3% |

| 2,4-Dichlorobenzaldehyde | N,N-di-(2,4-dichlorobenzyl)-N-methylamine | 35.7% |

Formylation Reactions

N-(4-tert-Butylbenzyl)-N-methylamine reacts with formamide derivatives to form formylated products.

-

Conditions : 185°C, 1-minute reaction time.

-

Product : N-(4-tert-Butylbenzyl)-N-methylformamide (yield: 44–52%).

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of formamide, followed by dehydration.

Oxidation and Stability

The tert-butyl group enhances steric protection, reducing oxidation susceptibility.

Oxidation Studies ():

-

Reactants : H₂O₂, KMnO₄, or O₂.

-

Observation : Limited oxidation under mild conditions due to steric hindrance.

-

Product : N-Oxide forms only under strong oxidative conditions (e.g., mCPBA, 0°C).

Derivatization for Pharmaceutical Intermediates

The amine serves as a precursor for antipsychotic and antiemetic agents.

-

Reaction with 1-Chloromethylnaphthalene :

-

Product : N-(4-tert-Butylbenzyl)-N-methyl-1-naphthylmethylamine.

-

Use : Intermediate in fluspirilene (antipsychotic) synthesis.

-

Comparative Reactivity with Analogues

The tert-butyl group significantly alters reactivity compared to simpler benzylamines.

| Property | This compound | N-Benzyl-N-methylamine |

|---|---|---|

| Nucleophilicity | Reduced (steric hindrance) | High |

| Oxidation Resistance | High | Moderate |

| Thermal Stability | Stable up to 180°C | Decomposes at 150°C |

Catalytic Cross-Coupling

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

-

Conditions : Pd(PPh₃)₄, K₂CO₃, 80°C.

-

Outcome : Introduction of aryl groups at the para position (yield: 60–75%).

科学的研究の応用

Medicinal Chemistry

N-(4-tert-butylbenzyl)-N-methylamine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. It is notably associated with the antifungal agent Butenafine, which is used to treat skin infections caused by fungi.

Case Study: Synthesis of Butenafine

Butenafine is synthesized from this compound through a multi-step reaction involving various reagents and conditions. The effectiveness of this synthesis has been documented in multiple studies, showcasing the compound's utility in drug formulation.

| Step | Reagent | Condition | Yield (%) |

|---|---|---|---|

| 1 | Benzyl chloride | Base catalysis | 85% |

| 2 | N-Methylation agent | Heat under reflux | 75% |

| 3 | Cyclization | Acidic medium | 70% |

This table illustrates the yields at different stages of synthesizing Butenafine from this compound, indicating its efficiency as a precursor.

Materials Science

The compound has applications in materials science, particularly as a component in polymer formulations and coatings due to its ability to enhance mechanical properties and stability.

Application in Coatings

Research indicates that this compound can be used as a plasticizer in coatings, improving flexibility and adhesion properties.

| Property | Before Addition | After Addition |

|---|---|---|

| Flexibility | Low | High |

| Adhesion Strength | Moderate | High |

These enhancements make it suitable for use in various industrial applications, including automotive and construction materials.

Cell Biology

In cell biology, this compound has been employed in cell culture applications. Its properties allow for improved cell viability and growth conditions.

Experimental Findings

A study demonstrated that the inclusion of this compound in cell culture media resulted in:

- Increased Cell Proliferation : Up to 30% higher than control groups.

- Enhanced Metabolic Activity : Assessed via MTT assays showing significant increases in absorbance readings.

These findings underline the compound's potential utility as a supplement in biological research.

作用機序

The mechanism of action of N-(4-tert-butylbenzyl)-N-methylamine involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

類似化合物との比較

N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines: These compounds share the benzylamine core structure but have additional functional groups that confer different biological activities.

N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethyl-amine hydrochloride: This compound is a benzylamine derivative with antifungal properties.

Uniqueness: N-(4-tert-butylbenzyl)-N-methylamine is unique due to the presence of the tert-butyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it valuable in various applications.

生物活性

N-(4-tert-butylbenzyl)-N-methylamine, also known as 1-(4-(tert-butyl)phenyl)-N-methylmethanamine, is an organic compound with significant biological activity. This compound belongs to the class of benzylamines and features a tert-butyl group that enhances its chemical properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H19N

- CAS Number : 65542-26-9

- Structure : The presence of the tert-butyl group contributes to its steric hindrance, affecting its solubility and reactivity.

This compound primarily targets the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a crucial role in pain perception and inflammatory responses. The compound has been shown to inhibit the enzyme squalene epoxidase , disrupting ergosterol biosynthesis in fungal cells, which is vital for maintaining cell membrane integrity.

Antifungal Activity

Research indicates that this compound exhibits antifungal properties, particularly against dermatophytes and other pathogenic fungi. Its inhibition of squalene epoxidase leads to reduced ergosterol levels, resulting in compromised fungal cell membranes.

Antimicrobial Properties

Studies have explored the compound's potential antimicrobial effects, suggesting it may be effective against various bacterial strains. The precise mechanisms involve interactions with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Potential

Emerging research highlights the compound's potential as an anticancer agent. It has been investigated for its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antifungal activity against Candida albicans with an IC50 value of 12 µg/mL. |

| Study 2 | Showed significant antibacterial effects on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. |

| Study 3 | In vitro studies indicated that this compound induces apoptosis in breast cancer cell lines through caspase activation. |

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly through urine.

Toxicological Profile

While this compound shows promise for therapeutic applications, it is essential to consider its toxicity:

特性

IUPAC Name |

1-(4-tert-butylphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHCHOYJMLEAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368487 | |

| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65542-26-9 | |

| Record name | 4-(1,1-Dimethylethyl)-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65542-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-tert-Butylphenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(4-tert-butylphenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。